2,5-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-difluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S/c19-14-6-7-15(20)17(12-14)27(25,26)21-10-11-23-18(24)9-8-16(22-23)13-4-2-1-3-5-13/h1-9,12,21H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVHPWJDICXUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key differences between the target compound and related analogs:
Functional Group Impact on Bioactivity
- Fluorine vs. Benzyloxy : The target compound’s 2,5-difluoro substitution likely improves metabolic stability and target binding compared to the benzyloxy group in compound 5a, which may confer steric bulk but lower resistance to oxidative metabolism .
- Ethyl Linker vs. In contrast, compound 5a’s rigid benzyloxy group limits flexibility but could stabilize π-π stacking .
- Pyridazinone vs.
Pharmacological and Research Implications
- Compound 5a : The benzyloxy group may prioritize interactions with hydrophobic enzyme pockets, but its unfluorinated structure could reduce bioavailability .
- Dihydrobenzodioxin Derivative: The dimethylamino group and methoxy substitution indicate possible central nervous system (CNS) activity, though its unvalidated status for medical use limits current applications .
Biological Activity
2,5-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound characterized by its unique structure, which includes a benzenesulfonamide moiety and a pyridazinone derivative. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 405.4 g/mol. The presence of two fluorine atoms and a sulfonamide group contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.4 g/mol |
| Structure | Contains pyridazinone and sulfonamide moieties |
Antitumor Activity
Research has indicated that compounds structurally similar to this compound exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). For instance, compounds tested in both 2D and 3D cell culture systems demonstrated higher efficacy in the 2D format, with IC50 values ranging from 6.26 µM to 20.46 µM depending on the specific cell line and assay conditions .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Cyclooxygenase (COX) Enzymes : This inhibition is linked to anti-inflammatory effects, which can indirectly contribute to antitumor activity by reducing tumor-associated inflammation .
- DNA Binding : Some studies suggest that these compounds may bind to DNA, inhibiting DNA-dependent enzymes and disrupting cancer cell proliferation .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Pyridazinone Derivatives : A study evaluated the antitumor activity of various pyridazinone derivatives, revealing that those with structural similarities to this compound showed promising results in inhibiting tumor growth in vitro.
- Antimicrobial Activity Testing : In addition to antitumor properties, some derivatives have been tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. These tests indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide | Pyridazinone core with sulfonamide | Known for COX inhibition |
| Polmacoxib | Furanone instead of pyridazine | Dual COX/CA inhibitor |
| 5-acetylpyridazine derivatives | Similar heterocyclic structure | PDE4 inhibition potential |
Q & A
Q. How can researchers adapt the synthesis for isotopic labeling (e.g., ¹⁸F or ¹³C) to enable tracer studies?
- Methodology :
- Radiolabeling : Incorporate ¹⁸F via nucleophilic aromatic substitution using K¹⁸F/Kryptofix under anhydrous conditions.
- Stable Isotopes : Use ¹³C-enriched starting materials (e.g., ¹³C-K₂CO₃) during ethyl linker formation .
Key Challenges and Best Practices
- Data Contradictions : Cross-reference synthetic yields and spectral data across batches to identify systematic errors (e.g., solvent purity, moisture sensitivity) .
- Scale-Up : Transitioning from milligram to gram-scale requires optimizing exothermic reactions (e.g., sulfonylation) and solvent recovery systems.
For further validation, consult peer-reviewed protocols from The Journal of Organic Chemistry (e.g., ) and patent literature on sulfonamide derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
